molecular formula C21H16F3N5O4 B2515880 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1251600-25-5

2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2515880
CAS No.: 1251600-25-5
M. Wt: 459.385
InChI Key: JXOVWLTVHYMBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16F3N5O4 and its molecular weight is 459.385. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Researchers have synthesized new analogs of 1,2,4 triazolo[3,4-a] phthalazines, which showed inhibition activity against the HCT 116 cancer cell line. These compounds were also screened for their antimicrobial activities, demonstrating significant potential in both anticancer and antimicrobial applications (G. Kumar et al., 2019).

Adenosine Human Receptor Antagonism

  • The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as versatile for the development of adenosine human receptor antagonists. Compounds synthesized with this scaffold showed nanomolar affinity for the hA2A adenosine receptor and selectivity for the target. This implies potential therapeutic applications in conditions such as Parkinson's disease (M. Falsini et al., 2017).

Antibacterial Activity

  • Novel compounds featuring the 1,2,4-triazolo[3,4-b][1,3,4]oxadiazole scaffold have been synthesized and characterized. These compounds exhibited potent inhibitory activity against various Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents (C. S. Reddy et al., 2013).

Antioxidant and Neuroprotective Properties

  • Studies on 1,2,4-triazolo[4,3-a]pyrazine-3-ones designed as dual antioxidant-human A2A adenosine receptor antagonists showed that these compounds reduced oxaliplatin-induced toxicity in microglia cells. This suggests their potential use as neuroprotective agents in oxidative stress-related diseases (M. Falsini et al., 2019).

Insecticidal Applications

  • Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research highlights the potential use of these compounds in agricultural pest control (A. Fadda et al., 2017).

Positron Emission Tomography (PET) Imaging

  • The compound 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine has been developed for mapping cerebral adenosine A2A receptors with PET, indicating its use in neuroimaging (Xiaoyun Zhou et al., 2014).

Properties

IUPAC Name

2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O4/c1-32-13-5-4-6-14(11-13)33-19-18-27-29(20(31)28(18)10-9-25-19)12-17(30)26-16-8-3-2-7-15(16)21(22,23)24/h2-11H,12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOVWLTVHYMBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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